N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide
説明
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特性
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-11-14(19)17-13-7-5-12(6-8-13)15(20)18-9-3-1-2-4-10-18/h5-8H,1-4,9-11H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPPLBALTLXPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide chemical structure
This is an in-depth technical guide on the chemical structure, synthesis, and application of N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide (CAS 1138442-82-6).
Part 1: Executive Summary & Chemical Identity
N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide is a specialized covalent electrophile used primarily in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) . It functions as a cysteine-reactive probe, leveraging a bromoacetamide "warhead" to form irreversible thioether bonds with solvent-accessible cysteine residues on protein targets.
The molecule combines a moderate-reactivity electrophile (bromoacetamide) with a lipophilic scaffold (azepanyl-benzamide), making it an ideal candidate for exploring hydrophobic pockets adjacent to nucleophilic cysteines.
| Property | Data |
| IUPAC Name | N-[4-(Azepan-1-ylcarbonyl)phenyl]-2-bromoacetamide |
| CAS Number | 1138442-82-6 |
| Molecular Formula | C₁₅H₁₉BrN₂O₂ |
| Molecular Weight | 339.23 g/mol |
| LogP (Predicted) | ~2.5 (Moderate Lipophilicity) |
| Reactive Motif | |
| Primary Target | Cysteine Thiolates (-S⁻) |
Part 2: Chemical Architecture & Mechanism
The molecule is engineered with three distinct functional domains, each serving a specific role in target engagement.
2.1 Structural Breakdown
-
The Warhead (2-Bromoacetamide):
-
Function: Acts as the electrophilic trap.
-
Mechanism: Undergoes an S
2 reaction where the sulfur atom of a cysteine residue attacks the -carbon, displacing the bromide ion. -
Reactivity Profile: More reactive than chloroacetamides but less indiscriminate than acrylamides in certain contexts, offering a balance for initial screening.
-
-
The Scaffold (Phenyl Ring):
-
Function: Provides a rigid linker that orients the warhead relative to the tail. The para-substitution pattern (1,4-linkage) extends the molecule, allowing it to probe deeper pockets.
-
-
The Tail (Azepane Ring):
-
Function: A 7-membered hydrophobic ring (homopiperidine).
-
Significance: Unlike the common piperidine (6-membered) or pyrrolidine (5-membered) rings, the azepane ring is bulkier and more flexible. This allows it to explore distinct conformational space within a protein's binding site, potentially conferring selectivity for targets with larger hydrophobic sub-pockets.
-
2.2 Mechanism of Action (Reaction Pathway)
The following DOT diagram illustrates the covalent modification mechanism:
Caption: S
Part 3: Synthesis Protocol
This compound is synthesized via a convergent 3-step linear sequence. The protocol below ensures high purity and minimizes side reactions (e.g., over-alkylation).
Step 1: Amide Coupling (Scaffold Formation)
-
Reagents: 4-Nitrobenzoyl chloride, Azepane, Triethylamine (TEA), DCM.
-
Procedure:
-
Dissolve azepane (1.0 eq) and TEA (1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C.
-
Add 4-nitrobenzoyl chloride (1.0 eq) dropwise to control exotherm.
-
Stir at RT for 4 hours.
-
Workup: Wash with 1N HCl, then NaHCO₃. Dry organic layer over MgSO₄.
-
Product: 4-Nitro-N-(azepan-1-yl)benzamide.
-
Step 2: Nitro Reduction
-
Reagents: H₂ (gas), Pd/C (10%), Ethanol or Fe/NH₄Cl (if avoiding hydrogenation).
-
Procedure:
-
Dissolve the nitro compound in Ethanol.
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under H₂ atmosphere (balloon pressure) for 12 hours.
-
Filtration: Filter through Celite to remove Pd/C.
-
Product: 4-Amino-N-(azepan-1-yl)benzamide (The Aniline Intermediate).
-
Step 3: Bromoacetylation (Warhead Installation)
-
Reagents: Bromoacetyl bromide, K₂CO₃ or DIPEA, THF or DCM.
-
Critical Note: This step requires strict temperature control (0°C) to prevent bis-alkylation of the aniline nitrogen.
-
Procedure:
-
Dissolve the aniline intermediate (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF at -10°C to 0°C.
-
Add Bromoacetyl bromide (1.05 eq) dropwise over 20 minutes.
-
Stir for 1 hour at 0°C. Do not heat.
-
Quench: Add cold water immediately.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, Hexane:EtOAc).
-
Final Product: N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide.
-
Part 4: Applications in Drug Discovery
4.1 Covalent Fragment Screening
This molecule serves as a "fragment" in mass spectrometry-based screening.
-
Workflow: Incubate protein with the probe
Digest with Trypsin LC-MS/MS analysis. -
Hit Validation: A mass shift of +339 Da (or +259 Da if Br is displaced) on a specific peptide confirms target engagement.
4.2 Activity-Based Protein Profiling (ABPP)
Researchers use this probe to map the "reactivity landscape" of a proteome.
-
Competitive ABPP: The probe is used to compete with a broad-spectrum alkyne-tagged probe (e.g., Iodoacetamide-alkyne).
-
Readout: If the azepanyl probe binds a specific kinase or enzyme, it blocks the subsequent labeling by the reporter probe, resulting in a loss of signal for that specific protein.
| Application | Role of Azepane Ring | Role of Phenyl Linker |
| Kinase Inhibition | Mimics the ribose/solvent front interactions. | Pi-stacking with the gatekeeper residue. |
| Cysteine Proteases | Occupies the S2 or S3 hydrophobic pocket. | Orients the warhead to the catalytic Cys. |
Part 5: Safety & Handling
Warning: This compound is a potent alkylating agent. It can react with DNA and proteins in human skin/eyes.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Inactivation: Spills should be treated with a solution of 10% Sodium Thiosulfate or Cysteine (excess) to quench the electrophile by converting it to a non-toxic thioether.
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture can hydrolyze the C-Br bond over time.
References
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link
- Foundation for covalent fragment screening methodologies.
-
Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature 468, 790–795 (2010). Link
- Establishes the use of haloacetamide probes in ABPP.
-
BenchChem Technical Data. "Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide." BenchChem Protocols (2025). Link
- Analogous synthesis protocol for phenyl-bromoacetamide deriv
-
PubChem Compound Summary. "N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide."[1] National Center for Biotechnology Information (2025). Link
- Structural data for related bromoacetamide deriv
Sources
Precision Analytics of Azepanylcarbonyl Phenyl Bromoacetamide Scaffolds
An In-Depth Technical Guide for Medicinal Chemistry & Proteomics
-(azepane-1-carbonyl)phenyl-bromoacetamide Derivatives.Part 1: Executive Summary & Structural Logic
In the high-stakes arena of covalent drug discovery, the Azepanylcarbonyl phenyl bromoacetamide scaffold represents a strategic fusion of two distinct functional domains. Unlike simple fragment libraries, this molecule combines a "warhead" (bromoacetamide) designed for cysteine targeting with a "solubility/recognition tail" (the azepanylcarbonyl group).
For the researcher, accurate characterization of this molecule is not merely about summing atomic weights. It requires a mastery of isotopic distribution physics due to the bromine atom, which creates a unique mass spectrometry signature essential for validating synthesis and confirming protein labeling.
Structural Deconstruction
To understand the molecular weight, we must first resolve the chemical connectivity implied by the nomenclature:
-
The Warhead: A 2-bromoacetamide group (
), a classic electrophile that reacts with nucleophilic cysteines via an mechanism. -
The Core: A phenyl ring (benzene linker), typically substituted at the para or meta position.
-
The Tail: An azepanylcarbonyl group. "Azepanyl" refers to azepane (a 7-membered saturated nitrogen ring). "Carbonyl" implies an amide linkage connecting the ring to the phenyl core (
).
Target Structure for Calculation:
Part 2: Cheminformatics & Molecular Weight Profiling
The presence of Bromine (
Quantitative Breakdown
Molecular Formula:
| Metric | Value | Application |
| Average Molecular Weight | 339.23 g/mol | Use for weighing powder, molarity calculations, and yield determination. |
| Monoisotopic Mass ( | 338.0633 Da | The primary peak (M) in HRMS. |
| Isotopic Mass ( | 340.0613 Da | The secondary peak (M+2) in HRMS. |
| LogP (Predicted) | ~2.3 - 2.8 | Lipophilicity estimation for cell permeability. |
| Topological Polar Surface Area | ~49 Ų | Prediction of oral bioavailability. |
The Bromine Isotope Signature (M vs. M+2)
Unlike Carbon or Nitrogen, where the primary isotope dominates (>98%), Bromine exists as a near 50:50 mixture of
-
Implication: In Mass Spectrometry, you will not see a single peak at 339.23. You will see a "twin tower" pattern at 338.06 and 340.06 of approximately equal intensity.
-
Validation Rule: If your MS spectrum does not show this 1:1 doublet separated by 2 Da, you have lost the bromine atom (likely hydrolyzed to an alcohol or cyclized).
Part 3: Synthesis & Experimental Validation
Retrosynthetic Logic
To synthesize this scaffold with high purity, we employ a convergent strategy. We avoid early introduction of the bromine to prevent premature alkylation. The azepane ring is installed first to modulate solubility.
Protocol Design:
-
Step A (Amide Coupling): React 4-nitrobenzoyl chloride with azepane, followed by reduction to the aniline. Alternatively, couple 4-amino-benzoic acid (PABA) protected at the amine.
-
Step B (Warhead Installation): Acylation of the aniline with bromoacetyl bromide. Critical: This must be done at low temperature (
) to prevent bis-acylation.
Synthesis Workflow Diagram
Caption: Convergent synthesis pathway prioritizing the stability of the electrophilic warhead.
Part 4: Analytical Characterization Protocols
Mass Spectrometry Decision Tree
The following logic gate ensures you are identifying the correct molecule and not a degradation product (e.g., hydrolysis of the Br to OH).
Caption: Logic flow for validating the integrity of the bromoacetamide moiety via MS isotopes.
NMR Validation (Proton)
-
The Diagnostic Signal: Look for a sharp singlet integrating to 2H around
3.9 - 4.1 ppm . This corresponds to the protons.-
Shift Logic: The carbonyl and bromine are both electron-withdrawing, deshielding these protons significantly compared to a standard alkyl chain.
-
-
The Azepane Ring: Look for a complex multiplet region (8H) between
1.5 - 1.8 ppm, and two distinct triplets/multiplets (4H) around 3.3 - 3.6 ppm (protons adjacent to the amide nitrogen).
Part 5: Biological Application (Covalent Labeling)
When this molecule reacts with a protein target (e.g., a kinase cysteine), the molecular weight changes. This is critical for "Intact Protein Mass Spec" validation.
Reaction:
Mass Shift Calculation:
-
The protein gains the scaffold (
). -
The protein loses a Proton (
) from the Cysteine thiol. -
The scaffold loses the Bromine (
). -
Net Mass Shift (
): . -
Calculation:
Da.
Verification: Upon successful labeling, the protein mass spectrum will shift by exactly +258.3 Da (average mass), and the characteristic Bromine 1:1 isotope pattern will disappear , replaced by the standard carbon envelope of the protein.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Bromoacetamide Derivatives. PubChem.[3][4] [Link]
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Context on Bromoacetamide warhead mechanism). [Link]
-
NIST Mass Spectrometry Data Center. Isotopic Compositions and Atomic Weights. National Institute of Standards and Technology. [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry (Br/Cl Patterns).[Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide | C10H9Br2NO2 | CID 14617327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | C14H10Br2N2O2 | CID 74329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure-activity relationship of azepane-based covalent probes
An In-Depth Technical Guide to the Structure-Activity Relationship of Azepane-Based Covalent Probes
Executive Summary
Covalent inhibitors have undergone a renaissance in drug discovery, offering unparalleled potency, selectivity, and duration of action.[1] Within this class, molecules built upon the azepane scaffold are gaining significant attention. The azepane ring, a seven-membered nitrogen-containing heterocycle, provides a flexible, three-dimensional framework ideal for exploring complex biological targets.[2][3] Its inherent structural properties allow for the precise orientation of electrophilic "warheads" to engage target nucleophiles, while also enabling the fine-tuning of physicochemical properties to achieve desirable pharmacokinetic profiles. This guide provides a deep dive into the structure-activity relationships (SAR) governing azepane-based covalent probes, offering researchers and drug development professionals a framework for their rational design, synthesis, and evaluation. We will explore the causal relationships behind experimental choices, provide validated protocols, and present data-driven insights to empower the development of the next generation of covalent therapeutics.
Foundational Principles: The Intersection of the Azepane Scaffold and Covalent Inhibition
The Resurgence of Targeted Covalent Inhibitors (TCIs)
Historically, the formation of a covalent bond between a drug and its target was often viewed as a liability, raising concerns about potential immunogenicity and off-target toxicity.[4] However, the deliberate and rational design of targeted covalent inhibitors (TCIs) has transformed this perception.[4] Modern TCIs achieve high selectivity by first forming a reversible, non-covalent complex (governed by the inhibition constant, Ki) which then positions a moderately reactive electrophile (the "warhead") for an intramolecular reaction with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine, serine).[4][5] This two-step mechanism (see Section 4.2) allows for potent and durable target inhibition, often with lower, less frequent dosing.[4] This approach has proven particularly effective for challenging targets, including those with shallow binding pockets or high levels of endogenous ligand.
The Azepane Motif: A Privileged Scaffold in Medicinal Chemistry
The azepane ring system is a "privileged structure" frequently found in FDA-approved drugs and biologically active molecules.[6][7][8] Unlike flat, aromatic systems, the saturated seven-membered ring of azepane adopts a variety of low-energy conformations (e.g., chair, boat, twist-chair), endowing it with inherent three-dimensionality.[3][9]
Causality Behind Choosing Azepane:
-
Vectorial Diversity: The non-planar structure allows substituents to be projected into three-dimensional space, providing more opportunities to engage with complex protein surfaces compared to flat scaffolds.
-
Improved Physicochemical Properties: The sp3-rich character of the azepane core generally leads to improved solubility, reduced metabolic liability, and better overall drug-like properties compared to sp2-rich flat structures.[10]
-
Conformational Flexibility: The ring's flexibility can allow for an "induced fit" to the target protein, potentially increasing binding affinity.[9]
This combination of features makes the azepane scaffold an excellent starting point for designing highly specific ligands. More than 20 azepane-based drugs have been approved by the FDA for a wide range of diseases.[6]
Deconstructing the Probe: Core Principles of SAR
The potency and selectivity of an azepane-based covalent probe are not determined by a single feature but by the synergistic interplay of its three core components: the azepane scaffold, the linker, and the electrophilic warhead.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. daneshyari.com [daneshyari.com]
An In-Depth Technical Guide to Electrophilic Warheads for Activity-Based Protein Profiling (ABPP)
Introduction: Illuminating the Functional Proteome with Activity-Based Protein Profiling
In the post-genomic era, the focus of biological inquiry has shifted from cataloging the components of the cell to understanding their dynamic functions. While traditional proteomics provides a snapshot of protein abundance, it often fails to capture the functional state of enzymes, which are frequently regulated by post-translational modifications or endogenous inhibitors rather than by changes in expression level.[1][2] Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics strategy to directly address this challenge by utilizing chemical probes to selectively label and quantify the active fraction of enzyme families within complex biological systems.[1][2][3][4][5][6]
At the heart of ABPP lies the activity-based probe (ABP), a small molecule tool meticulously designed to covalently modify the active site of a target enzyme.[1][7][8] This covalent and activity-dependent labeling event provides a permanent "tag" on the active enzyme, enabling its detection, enrichment, and identification. The exquisite specificity of this interaction is largely governed by the electrophilic warhead , a reactive functional group within the ABP that forms a covalent bond with a nucleophilic amino acid residue in the enzyme's active site.[9][10]
This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of electrophilic warheads in ABPP. We will delve into the diverse chemical classes of warheads, their mechanisms of action, and the rationale behind their selection for targeting specific enzyme families. Furthermore, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively leverage ABPP in their own research endeavors, from fundamental biological discovery to the identification and validation of novel therapeutic targets.[2][3][4][5][11]
The Anatomy of an Activity-Based Probe: A Modular Design
The success of an ABPP experiment hinges on the rational design of the activity-based probe. Most ABPs share a modular architecture comprising three key components: the electrophilic warhead, a linker, and a reporter tag.[1][5][7][9][10]
-
The Electrophilic Warhead (Reactive Group): This is the business end of the probe, responsible for forming a stable covalent bond with a nucleophilic residue in the active site of the target enzyme. The choice of warhead is paramount and dictates the probe's reactivity and selectivity towards a particular class of enzymes.
-
The Linker: The linker element connects the warhead to the reporter tag. It can be a simple alkyl chain or a more complex structure designed to optimize the probe's physicochemical properties, such as solubility and cell permeability, or to impart additional selectivity for the target enzyme family.[1]
-
The Reporter Tag: This component enables the detection and/or enrichment of probe-labeled proteins. Common reporter tags include fluorophores for in-gel fluorescence imaging and biotin for affinity purification.[5][12] A significant advancement in ABPP has been the use of "clickable" tags, such as terminal alkynes or azides.[8][12][13] These small, bioorthogonal handles minimize steric hindrance and allow for the subsequent attachment of a reporter tag via click chemistry after the probe has labeled its target.[8][9][12][14]
Figure 1: The modular design of a typical activity-based probe (ABP), highlighting the electrophilic warhead, linker, and reporter tag, and its interaction with the active site of a target enzyme.
A Menagerie of Electrophilic Warheads: Tailoring Reactivity and Selectivity
The diversity of electrophilic warheads available for ABPP is a testament to the ingenuity of chemical biologists. The choice of warhead is a critical experimental parameter, as it dictates which class of enzymes and which specific amino acid residues will be targeted.[15][16] The ideal warhead exhibits a delicate balance: it must be reactive enough to covalently modify its target but not so reactive that it indiscriminately labels other proteins, leading to high background signal.[17][18]
Targeting Serine Hydrolases: A Workhorse of ABPP
The serine hydrolase superfamily is one of the largest and most functionally diverse enzyme families, playing critical roles in processes ranging from digestion to neurotransmission.[19] Consequently, a significant portion of ABPP development has focused on creating probes that target the catalytic serine residue in the active site of these enzymes.
1. Fluorophosphonates (FPs):
Fluorophosphonates are perhaps the most widely used electrophilic warheads for profiling serine hydrolases.[19][20][21][22] The phosphorus atom is highly electrophilic and readily attacked by the active site serine, leading to the formation of a stable phosphonate ester and the displacement of the fluoride leaving group. FP-based probes exhibit broad reactivity across the serine hydrolase superfamily, making them excellent tools for global profiling of this enzyme class.[22][23][24]
Mechanism of Action:
Figure 2: Mechanism of serine hydrolase inhibition by a fluorophosphonate (FP) warhead. The active site serine attacks the electrophilic phosphorus, displacing the fluoride leaving group.
2. Sulfonyl Fluorides (SFs):
Sulfonyl fluorides are another important class of electrophiles for targeting serine hydrolases.[25][26][27] Similar to FPs, the sulfur atom is highly electrophilic and susceptible to nucleophilic attack by the active site serine. Sulfonyl fluorides are generally more stable in aqueous environments than their chloride counterparts, making them well-suited for biological applications.[25][27] Interestingly, sulfonyl fluorides have also been shown to react with other nucleophilic residues, including lysine, tyrosine, and histidine, in a context-dependent manner, expanding their utility beyond serine hydrolases.[26][27][28][29]
3. β-Lactones and β-Lactams:
β-Lactones and β-lactams are cyclic esters and amides, respectively, that possess significant ring strain. This inherent reactivity makes them susceptible to nucleophilic attack and ring-opening. These warheads have been successfully employed to target serine hydrolases, often exhibiting distinct selectivity profiles compared to FP probes.[19][21] For instance, certain β-lactone-based probes have been shown to label enzymes that are not efficiently targeted by FPs.[21] β-Lactam-containing probes have also been instrumental in studying bacterial enzymes like β-lactamases.[19]
Targeting Cysteine Nucleophiles: Expanding the ABPP Toolbox
Cysteine residues, with their nucleophilic thiol side chains, play crucial roles in catalysis, protein structure, and redox signaling.[6][30] Consequently, the development of cysteine-selective electrophilic warheads has been a major focus in the field of chemical biology and drug discovery.[17][30]
1. Michael Acceptors (Acrylamides and Vinyl Sulfones):
Michael acceptors are α,β-unsaturated carbonyl or sulfonyl compounds that undergo conjugate addition with nucleophiles. Acrylamides and vinyl sulfones are widely used Michael acceptors in ABPP and covalent drug design.[17] The nucleophilic cysteine thiol attacks the β-carbon of the unsaturated system, forming a stable thioether linkage. The reactivity of these warheads can be tuned by modifying the substituents on the double bond, allowing for the optimization of both potency and selectivity.[17][30] While highly effective, a key consideration with Michael acceptors is their potential for off-target reactivity with other nucleophiles, such as glutathione.
2. Haloacetamides (Iodoacetamide and Chloroacetamide):
Haloacetamides are classic alkylating agents that react with cysteine thiols via an SN2 mechanism. Iodoacetamide (IA) is particularly reactive and has been used to develop broad-spectrum cysteine-reactive probes for proteome-wide profiling of reactive cysteines.[7][31] Chloroacetamides are generally less reactive than their iodo- and bromo- counterparts, which can be advantageous in designing more selective probes.
Table 1: Comparison of Common Electrophilic Warheads for ABPP
| Warhead Class | Target Residue(s) | Mechanism | Key Features |
| Fluorophosphonates (FPs) | Serine | Nucleophilic Acyl Substitution | Broad-spectrum for serine hydrolases.[19][22] |
| Sulfonyl Fluorides (SFs) | Serine, Lysine, Tyrosine, Histidine | Nucleophilic Acyl Substitution | Stable and can target multiple nucleophiles.[26][27] |
| β-Lactones/β-Lactams | Serine | Ring-Opening Acylation | Complementary selectivity to FPs.[19][21] |
| Acrylamides/Vinyl Sulfones | Cysteine | Michael Addition | Tunable reactivity, widely used in covalent inhibitors.[17] |
| Haloacetamides (IA, CA) | Cysteine | SN2 Alkylation | IA for broad-spectrum cysteine profiling.[7] |
| Epoxides | Cysteine, Aspartate, Glutamate | Ring-Opening Alkylation | Found in natural product-based probes.[32][33] |
Experimental Workflow: From Probe to Proteome
A typical ABPP experiment involves a series of well-defined steps, from the initial labeling of the proteome to the final identification of the target proteins. The workflow can be broadly divided into gel-based and mass spectrometry-based approaches.
Figure 3: A generalized workflow for an activity-based protein profiling experiment, illustrating both gel-based and mass spectrometry-based analysis pipelines.
Protocol: General Procedure for In-Gel Fluorescence ABPP
This protocol provides a general framework for a gel-based ABPP experiment using a fluorescently tagged probe.
Materials:
-
Cell or tissue lysate
-
Activity-based probe (ABP) with a fluorescent reporter tag
-
Bradford assay or equivalent for protein quantification
-
SDS-PAGE loading buffer
-
Precast or hand-cast SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS or Tris-HCl) without detergents that might denature the target enzymes. Determine the protein concentration of the lysate using a standard protein assay.
-
Probe Labeling: Dilute the proteome to a final concentration of 1-2 mg/mL. Add the fluorescent ABP to the lysate at a final concentration typically ranging from 100 nM to 10 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time, typically 30-60 minutes.
-
Quenching and Sample Preparation: Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the sample for 5 minutes.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol: General Procedure for Mass Spectrometry-Based ABPP with Click Chemistry
This protocol outlines a typical workflow for an MS-based ABPP experiment using a probe with a clickable alkyne tag and a biotin-azide reporter.
Materials:
-
Cell or tissue lysate
-
Alkyne-functionalized ABP
-
Biotin-azide reporter tag
-
Click chemistry reagents: CuSO4, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Proteome Labeling: Label the proteome with the alkyne-ABP as described in the gel-based protocol.
-
Click Chemistry Reaction: To the labeled proteome, add the biotin-azide reporter tag, CuSO4, sodium ascorbate, and TBTA. Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.
-
Protein Precipitation and Resuspension: Precipitate the proteins (e.g., with methanol/chloroform) to remove excess click chemistry reagents. Resuspend the protein pellet in a buffer containing SDS.
-
Affinity Enrichment: Add streptavidin-agarose beads to the resuspended proteome and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
-
Peptide Elution and Analysis: Collect the supernatant containing the tryptic peptides and analyze them by LC-MS/MS.
-
Protein Identification: Identify the probe-labeled proteins by searching the MS/MS data against a protein sequence database.
Advanced ABPP Strategies: Pushing the Frontiers of Functional Proteomics
The modularity of ABPP has enabled the development of several advanced strategies that provide deeper insights into protein function and drug-target interactions.
-
Competitive ABPP: This approach is used to assess the potency and selectivity of unlabeled inhibitors.[5][34][35] In a competitive ABPP experiment, the proteome is pre-incubated with a test inhibitor before the addition of a broad-spectrum ABP. A potent and selective inhibitor will block the active site of its target, preventing it from being labeled by the ABP. This results in a decrease in the fluorescence or MS signal for that protein, which can be used to determine the inhibitor's IC50 value and its selectivity profile across the entire enzyme family.
-
isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP): This quantitative proteomics platform enables the proteome-wide profiling of the reactivity of specific amino acid residues, most notably cysteine.[7][32] In this method, two proteomes (e.g., vehicle-treated and drug-treated) are labeled with isotopically light and heavy versions of a cysteine-reactive probe, respectively. The proteomes are then combined, enriched, and analyzed by MS. The ratio of the light and heavy isotopic peaks for each identified peptide provides a quantitative measure of the accessibility of that cysteine residue, allowing for the identification of drug targets and off-targets on a global scale.
Conclusion: The Enduring Power of Electrophilic Warheads in Chemical Biology
Electrophilic warheads are the cornerstone of activity-based protein profiling, providing the chemical means to covalently capture and identify active enzymes in their native biological context. The continuous development of novel warheads with tailored reactivity and selectivity is expanding the reach of ABPP to new enzyme classes and previously "undruggable" targets.[11][16][36] As our understanding of the chemical biology of these reactive moieties deepens, so too will our ability to design more sophisticated chemical probes to interrogate the complex functional landscape of the proteome. This, in turn, will undoubtedly accelerate the discovery of novel therapeutic agents and provide unprecedented insights into the molecular mechanisms of health and disease.[2][3][4][5]
References
-
Activity-based proteomics - Wikipedia. [Link]
-
Applications of Activity-Based Protein Profiling (ABPP) and Bioimaging in Drug Discovery. (2020). Asian Journal of Organic Chemistry. [Link]
-
Applications of Activity-Based Protein Profiling (ABPP) and Bioimaging in Drug Discovery. (2020). PubMed. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology. [Link]
-
Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC. (2026). National Institutes of Health. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - ResearchGate. (2018). ResearchGate. [Link]
-
Development and application of novel electrophilic warheads in target identification and drug discovery - PubMed. (2021). PubMed. [Link]
-
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (2020). ACS Chemical Biology. [Link]
-
Detection strategies in ABPP. Overview of different types of tags with... - ResearchGate. ResearchGate. [Link]
-
Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes | ChemRxiv. ChemRxiv. [Link]
-
Design of cleavable linkers and applications in chemical proteomics - mediaTUM. mediaTUM. [Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. (2025). MDPI. [Link]
-
A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ScienceDirect. [Link]
-
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - Stanford Medicine. Stanford University. [Link]
-
Electrophilic warheads in covalent drug discovery: an overview - Taylor & Francis. (2022). Taylor & Francis Online. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. Royal Society of Chemistry. [Link]
-
Competitive and comparative ABPP. (A) General schematic overview of a... - ResearchGate. ResearchGate. [Link]
-
Cu(II)-Assisted Novel Covalent Warheads for Proteome-wide Cysteine Profiling - ChemRxiv. ChemRxiv. [Link]
-
Reactive-cysteine profiling for drug discovery - PMC - NIH. (2019). National Institutes of Health. [Link]
-
A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC - NIH. National Institutes of Health. [Link]
-
Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC. National Institutes of Health. [Link]
-
Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. (2026). ResearchGate. [Link]
-
An overview of activity-based protein profiling and recent advances | Imperial News. (2020). Imperial College London. [Link]
-
An electrophilic warhead library for mapping the reactivity and accessibility of tractable cysteines in protein kinases. ScienceDirect. [Link]
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A. (2021). Royal Society of Chemistry. [Link]
-
Developing Next-Generation Electrophilic Warheads for Covalent Targeting of Disease-Relevant Proteins at University of Bath on FindAPhD.com. FindAPhD. [Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC. (2023). National Institutes of Health. [Link]
-
Chemical proteomics for a comprehensive understanding of functional activity and the interactome - RSC Publishing. (2025). Royal Society of Chemistry. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology - SciSpace. (2015). SciSpace. [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024). American Chemical Society. [Link]
-
An electrophilic warhead library for mapping the reactivity and accessibility of tractable cysteines in protein kinases - PubMed. (2020). PubMed. [Link]
-
Sample ABPP data obtained with FP-based probes (a) Reporter-tagged... - ResearchGate. ResearchGate. [Link]
-
A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]
-
Activity-based protein profiling: A graphical review - PMC. National Institutes of Health. [Link]
- Electrophilic warheads in covalent drug discovery: an overview - CoLab. (2022). CoLab.
-
Serine Hydrolase Activity‐Based Probes for use in Chemical Proteomics - ResearchGate. (2025). ResearchGate. [Link]
-
A ligand selection strategy to customize small molecule probes for activity-based protein profiling (LS-ABPP) - University of Vienna. University of Vienna. [Link]
-
Advancing Covalent Ligand and Drug Discovery beyond Cysteine | Chemical Reviews. (2025). American Chemical Society. [Link]
-
(PDF) Fluorophosphonates on‐Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis - ResearchGate. (2023). ResearchGate. [Link]
-
Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC. National Institutes of Health. [Link]
-
Synthetic route to fluorophosphonate and phenyl phosphonate probes. - ResearchGate. ResearchGate. [Link]
-
Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - DSpace@MIT. MIT DSpace. [Link]
Sources
- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 2. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. Applications of Activity-Based Protein Profiling (ABPP) and Bioimaging in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 11. Development and application of novel electrophilic warheads in target identification and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abpbio.com [abpbio.com]
- 14. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. findaphd.com [findaphd.com]
- 17. Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.stanford.edu [med.stanford.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 27. scispace.com [scispace.com]
- 28. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pak.elte.hu [pak.elte.hu]
- 31. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 32. researchgate.net [researchgate.net]
- 33. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 34. chemrxiv.org [chemrxiv.org]
- 35. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition [dspace.mit.edu]
- 36. Electrophilic warheads in covalent drug discovery: an overview | CoLab [colab.ws]
Synthesis of N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide from 4-aminobenzoic acid
Technical Application Note: Scalable Synthesis of N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide
Part 1: Executive Summary & Strategic Analysis
Topic: .
Significance: This protocol details the synthesis of a bifunctional electrophilic scaffold often employed in the development of Targeted Covalent Inhibitors (TCIs) and PROTAC linkers. The molecule features two distinct domains:
-
The Recognition/Solubility Domain: The azepanylcarbonyl moiety (azepane amide) modulates lipophilicity and prevents rapid metabolic clearance compared to acyclic dialkyl amides.
-
The Warhead Domain: The 2-bromoacetamide group acts as a "soft" electrophile, capable of forming irreversible covalent bonds with cysteine residues (Cys-SH) in target proteins.
Synthetic Strategy: Direct coupling of 4-aminobenzoic acid (PABA) with azepane is prone to polymerization due to the presence of both nucleophilic (amine) and electrophilic (carboxylic acid) sites on the starting material. To ensure scientific integrity and high purity , this guide utilizes a Protection-Activation-Deprotection strategy. This route guarantees regioselectivity, preventing self-condensation oligomers.
Part 2: Retrosynthetic Pathway & Logic
The synthesis is broken down into four critical stages to maximize yield and minimize side reactions.
Figure 1: Step-wise synthetic workflow preventing polymerization via N-Boc protection strategy.
Part 3: Detailed Experimental Protocols
Stage 1: N-Protection of 4-Aminobenzoic Acid
Objective: Mask the aniline amine to prevent self-reaction during carboxylic acid activation.
-
Reagents: 4-Aminobenzoic acid (1.0 equiv), Di-tert-butyl dicarbonate (
, 1.1 equiv), NaOH (2.5 equiv), Dioxane/Water (1:1). -
Protocol:
-
Dissolve 4-aminobenzoic acid (13.7 g, 100 mmol) in a mixture of dioxane (100 mL) and 1M NaOH (250 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Add
(24.0 g, 110 mmol) dropwise over 30 minutes. -
Allow the reaction to warm to Room Temperature (RT) and stir overnight (12 h).
-
Workup: Concentrate under reduced pressure to remove dioxane. Acidify the remaining aqueous solution to pH 2–3 using 1M KHSO₄ or 1M HCl. A white precipitate will form.[1]
-
Isolation: Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 50°C.
-
Yield Expectation: >90% (White solid).
-
Stage 2: Amide Coupling with Azepane
Objective: Form the azepane amide bond at the carboxylic acid position.
-
Reagents: Int-1 (1.0 equiv), Azepane (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv), DMF (Dry).
-
Protocol:
-
Dissolve Int-1 (23.7 g, 100 mmol) in anhydrous DMF (200 mL).
-
Add DIPEA (52 mL, 300 mmol), EDC·HCl (23.0 g, 120 mmol), and HOBt (16.2 g, 120 mmol). Stir for 15 minutes to activate the acid.
-
Add Azepane (Hexamethyleneimine) (12.4 mL, 110 mmol) dropwise.
-
Stir at RT for 16 hours under nitrogen atmosphere.
-
Workup: Pour the reaction mixture into ice-water (1 L). Stir vigorously.
-
Isolation: If a solid precipitates, filter and wash.[1][2][3] If oil forms, extract with Ethyl Acetate (3 x 200 mL). Wash organic layer with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or use flash chromatography if necessary.
-
Stage 3: N-Boc Deprotection
Objective: Liberate the aniline amine for the final acylation step.
-
Reagents: Int-2 (1.0 equiv), Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, DCM.
-
Protocol:
-
Dissolve Int-2 (10 mmol) in DCM (20 mL).
-
Add TFA (5 mL) dropwise at 0°C.
-
Stir at RT for 2–4 hours (Monitor by TLC; disappearance of non-polar spot).
-
Workup: Concentrate in vacuo to remove TFA/DCM.
-
Neutralization (Critical): Redissolve the residue in EtOAc. Wash with saturated NaHCO₃ solution until the aqueous layer is basic (pH 8-9). This liberates the free base aniline from the TFA salt.
-
Dry organic layer (Na₂SO₄) and concentrate to yield Int-3 ((4-aminophenyl)(azepan-1-yl)methanone).
-
Stage 4: Installation of Bromoacetamide Warhead
Objective: Selective acylation of the aniline nitrogen with bromoacetyl bromide.
-
Reagents: Int-3 (1.0 equiv), Bromoacetyl bromide (1.1 equiv), Triethylamine (TEA, 1.5 equiv), DCM (Anhydrous).
-
Protocol:
-
Dissolve Int-3 (2.18 g, 10 mmol) and TEA (2.1 mL, 15 mmol) in anhydrous DCM (50 mL).
-
Cool to -10°C (Salt/Ice bath). Note: Low temperature is crucial to prevent bis-acylation or bromine displacement.
-
Add Bromoacetyl bromide (0.96 mL, 11 mmol) diluted in DCM (5 mL) dropwise over 20 minutes.
-
Stir at -10°C for 1 hour, then allow to warm to 0°C for 1 hour.
-
Quench: Add water (20 mL) slowly.
-
Workup: Separate layers. Wash organic layer with 0.5M HCl (cold), sat. NaHCO₃, and brine.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, EtOAc/Hexane gradient).
-
Part 4: Data Summary & Quality Control
Analytical Specifications:
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Purity | >95% | HPLC (254 nm) |
| Identity | Consistent with structure | 1H-NMR (DMSO-d6) |
| Mass | [M+H]+ = 339.07 / 341.07 (Br pattern) | LC-MS (ESI+) |
Key NMR Diagnostic Signals (Predicted):
-
Amide NH: Singlet, ~10.2–10.5 ppm (indicates successful bromoacetylation).
-
Aromatic Protons: Two doublets (AA'BB' system) ~7.6 ppm and ~7.4 ppm.
-
Bromoacetyl
: Singlet, ~4.0–4.1 ppm (integrates to 2H). -
Azepane Ring: Multiplets at ~3.3–3.6 ppm (N-CH2) and ~1.5–1.8 ppm (C-CH2).
Part 5: Safety & Handling
-
Bromoacetyl Bromide: Potent lachrymator and corrosive. MUST be handled in a functioning fume hood. Wear double nitrile gloves.
-
Azepane: Flammable liquid and corrosive. Causes severe skin burns.
-
TFA: Highly corrosive. Use acid-resistant gloves.
References
-
Protection of PABA: Han, G., et al. "Design, Synthesis and Biological Evaluation of Novel 4-Aminobenzoic Acid Derivatives." European Journal of Medicinal Chemistry, vol. 54, 2012.
-
Amide Coupling (General): Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852.
-
Bromoacetylation Protocol: "Synthesis of N-Bromoacetamide Derivatives." Organic Syntheses, Coll.[1] Vol. 4, p. 104; Vol. 31, p. 17.
-
Azepane Scaffold Utility: BenchChem Application Note. "Synthesis of Azepane-Based Scaffolds."
Sources
Application Note: Mass Spectrometry Detection of Bromoacetamide Adducts in Covalent Drug Discovery
This Application Note is designed for researchers in drug discovery and chemoproteomics. It moves beyond standard alkylation protocols to address the specific challenges of detecting and validating Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs) utilizing bromoacetamide warheads.
Part 1: Executive Summary & Scientific Rationale
Bromoacetamide (BA) derivatives are potent electrophiles widely employed as "warheads" in Targeted Covalent Inhibitors (TCIs) to target non-catalytic cysteine residues. Unlike the standard iodoacetamide used for global cysteine capping, BA warheads in drug discovery are attached to complex scaffolds designed to drive non-covalent affinity before the covalent bond forms (
Detecting these adducts requires a specialized MS workflow because:
-
Stoichiometry is Variable: Unlike global alkylation, TCI occupancy is often sub-stoichiometric.
-
Isotopic Signature: The unique bromine isotopic pattern (
) present in the intact drug disappears upon adduct formation, serving as a definitive negative signature for covalent engagement. -
Specificity: Distinguishing "scaffold-driven" specific adducts from "warhead-driven" non-specific alkylation is critical for validating target engagement (TE).
Part 2: Chemical Mechanism & Mass Shift Logic
Understanding the reaction mechanism is prerequisite for configuring MS search engines correctly.
The Reaction: Nucleophilic Substitution ( )
The sulfhydryl group of a Cysteine residue attacks the
Calculating the Mass (Monoisotopic)
For database searching (e.g., MaxQuant, Proteome Discoverer, Skyline), you must define a Custom Modification . Do not use the mass of the intact drug.
-
Mass
(Monoisotopic): 78.9183 Da -
Mass
: 1.0078 Da -
Correction Factor:
Da (Subtracted from the intact drug mass).
Critical Insight: If your drug has a monoisotopic mass of 450.05 Da, the modification mass added to the cysteine is
Da.
Part 3: Experimental Protocol
Workflow Diagram
Caption: Workflow for detecting bromoacetamide adducts, distinguishing between direct mapping and competition assays.
Step-by-Step Methodology
Phase 1: Sample Preparation (Direct Mapping)
-
Incubation: Incubate purified protein (
) or cell lysate ( ) with the bromoacetamide TCI ( excess) for 1–4 hours at 37°C.-
Control: Incubate with DMSO vehicle only.
-
-
Quenching: Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Why: DTT scavenges unreacted warheads, preventing artificial alkylation during denaturation.
-
-
Alkylation (Blocking): Alkylate remaining free cysteines with Iodoacetamide (IAA) (20 mM, dark, 20 min).
-
Note: This creates a mass difference between "Drug-modified" (Variable Mass) and "Unmodified/Blocked" (Static Mass +57.02 Da) cysteines.
-
-
Digestion: Dilute urea (if used) to <1M. Add Trypsin (1:50 protease:protein ratio) and incubate overnight.
-
Desalting: Use C18 StageTips or SPE columns to remove salts and excess reagents.
Phase 2: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (
or particle size). -
Gradient: Standard 60-minute gradient (5-35% Acetonitrile).
-
MS Method: Data Dependent Acquisition (DDA).
-
Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred. Bromoacetamide adducts are generally stable in HCD, allowing peptide backbone sequencing.
-
Dynamic Exclusion: Set to 30–60s to avoid re-sampling abundant peptides.
-
Part 4: Data Analysis & Validation
Database Search Configuration
Configure your search engine (e.g., MaxQuant, Mascot, Sequest) with the following:
| Parameter | Setting | Notes |
| Static Modification | Carbamidomethyl (C) | Represents free cysteines blocked by IAA. |
| Variable Modification | [Drug Name] (C) | Defined as |
| Variable Modification | Oxidation (M), Acetyl (N-term) | Standard PTMs. |
| Enzyme | Trypsin/P | Allow for missed cleavages (drug adducts can sterically hinder trypsin). |
| Precursor Tolerance | 10 ppm | High resolution is essential to distinguish adducts. |
The "Disappearing Bromine" Validation
This is the most robust way to filter false positives.
-
The Concept: The intact bromoacetamide drug contains one Bromine atom. Bromine has two stable isotopes:
(50.7%) and (49.3%). This creates a distinct "doublet" pattern separated by 2 Da in the MS1 spectrum of the drug itself. -
The Adduct: When the drug reacts with the protein, the Bromine is lost as a leaving group (
). -
The Check:
-
Locate the precursor ion of the putative modified peptide.
-
Examine its isotopic envelope.
-
Pass: The spectrum looks like a normal peptide (Carbon-dominated, M, M+1, M+2 descending).
-
Fail: The spectrum shows a Br-like doublet (M and M+2 roughly equal). This indicates the drug is non-covalently associated or the reaction did not proceed via Br displacement (rare).
-
Differentiating Specific vs. Non-Specific Binding[1]
-
Specific Adduct: Found consistently on the target cysteine (e.g., Cys481 in BTK) across replicates.
-
Non-Specific Adduct: Random distribution across surface cysteines, often increasing linearly with drug concentration or pH.
-
Competition Assay: Pre-treat with a known high-affinity non-covalent inhibitor. If the bromoacetamide adduct signal disappears, the binding is driven by the scaffold (Specific). If the signal persists, it is driven by intrinsic warhead reactivity (Non-Specific).
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Adducts Detected | Ion suppression or low stoichiometry. | Enrich for modified peptides (if using a biotinylated probe) or switch to PRM (Parallel Reaction Monitoring) for higher sensitivity. |
| Too Many Adducts | "Promiscuous" warhead reactivity. | Lower the pH of incubation (e.g., pH 7.0 instead of 8.0) to reduce nucleophilicity of surface lysines/histidines. |
| Ambiguous Site Localization | Fragmentation spectra lack site-determining ions. | Look for "immonium ions" specific to the drug scaffold in the low mass region (m/z < 200) to confirm the peptide carries the drug. |
| Mass Error > 10ppm | Incorrect definition of | Recalculate |
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link
-
Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature 468, 790–795 (2010). Link
-
Liu, Q., et al. "Developing irreversible inhibitors of the protein kinase cysteinome." Chemistry & Biology 20.2, 146-159 (2013). Link
-
Domon, B., & Aebersold, R. "Mass spectrometry and protein analysis." Science 312.5771, 212-217 (2006). Link
Application Note: Preparation and Handling of N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide Stock Solutions
Introduction & Molecule Profile
N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide is a specialized covalent probe designed for the targeted irreversible inhibition of proteins containing accessible cysteine residues within a specific binding pocket.
This molecule consists of two distinct functional domains:
-
The Warhead (2-Bromoacetamide): An electrophilic
-haloacetamide moiety that reacts with nucleophilic thiol groups (cysteine) via an mechanism, forming a stable thioether bond. -
The Scaffold (N-Benzoyl Azepane derivative): The 4-(1-azepanylcarbonyl)phenyl group provides steric bulk and hydrophobic interactions, directing specificity toward the target protein's binding site (often mimicking substrates for specific GPCRs or enzymes).
Mechanism of Action
The electrophilic carbon adjacent to the bromine atom undergoes nucleophilic attack by the thiolate anion of a cysteine residue. This results in the displacement of the bromide ion and the permanent alkylation of the protein.
Critical Material Requirements
To ensure the integrity of the stock solution, specific grades of solvents and equipment are mandatory.[1] 2-bromoacetamides are susceptible to hydrolysis and photolysis; therefore, standard laboratory grade solvents are insufficient.
| Material Category | Specification | Rationale |
| Solvent | DMSO, Anhydrous (≥99.9%) | Water promotes hydrolysis of the C-Br bond, deactivating the probe. |
| Container | Amber Glass Vials (Silanized) | Protects from UV/Vis light (preventing photodehalogenation) and minimizes surface adsorption. |
| Atmosphere | Argon or Nitrogen Gas | Displaces oxygen/moisture during long-term storage. |
| Pipettes | Low-Retention Tips | Prevents loss of hydrophobic compound during aliquoting. |
Preparation Protocol: 50 mM Stock Solution
Target Concentration: 50 mM
Target Volume: 1.0 mL
Molecular Weight (MW): ~339.23 g/mol (Based on formula
Step 1: Weighing and Calculation
Calculate the mass required precisely based on the specific batch purity.
-
Example (assuming 100% purity):
Step 2: Solubilization
-
Equilibrate the vial of solid compound to room temperature before opening to prevent water condensation.
-
Weigh ~17.0 mg of the compound into a sterile, amber glass vial.
-
Add anhydrous DMSO to the vial.
-
Critical: Do not add the full volume immediately. Add 80% of the calculated volume (e.g., 800 µL) first.
-
-
Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for maximum 2 minutes.
-
Adjust to the final volume (1.0 mL) with anhydrous DMSO.
Step 3: Aliquoting (The "Single-Use" Rule)
Repeated freeze-thaw cycles introduce moisture and promote degradation.
-
Prepare labeled 0.5 mL amber microcentrifuge tubes or glass HPLC vials.
-
Dispense the stock solution into small aliquots (e.g., 20 µL or 50 µL) sufficient for single experiments.
-
Overlay the aliquots with Argon gas (optional but recommended).
-
Snap freeze in liquid nitrogen or dry ice/ethanol bath.
Quality Control & Stability Verification
Before using a stored stock solution for critical
LC-MS Integrity Check
Run a dilute sample (10 µM in 50:50 Water:Acetonitrile) on a C18 column.
-
Pass Criteria: Single peak at expected retention time; Mass spectrum shows
and characteristic bromine isotope pattern (1:1 ratio of and ). -
Fail Criteria:
-
Presence of a peak -80 Da (loss of HBr, cyclization).
-
Presence of a peak -63 Da (Hydrolysis:
).
-
Workflow Visualization
Usage in Biological Assays[1][2]
Dilution Strategy[2]
-
Intermediate Dilution: Dilute the DMSO stock 10-100x into the assay buffer immediately prior to use.
-
Solvent Tolerance: Ensure the final DMSO concentration in the assay is <1% (or as tolerated by your specific protein/cell line).
-
Buffer Incompatibility:
-
AVOID: Buffers containing DTT,
-Mercaptoethanol, or Glutathione during the incubation phase. These are nucleophiles and will quench the probe before it binds the protein. -
USE: HEPES, Tris, or PBS. TCEP is generally acceptable as it is less nucleophilic toward alkyl halides than thiols, but testing is recommended [1].
-
Quenching the Reaction
To stop the reaction for analysis:
-
Add a large excess (e.g., 10-50 mM) of DTT or Cysteine . This rapidly scavenges remaining unreacted probe.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation upon dilution | Hydrophobicity of the azepane-phenyl scaffold. | Dilute stepwise; add mild detergent (e.g., 0.01% Triton X-100) to the buffer; lower the working concentration. |
| Loss of potency over time | Hydrolysis of the C-Br bond due to moisture. | Discard old stock. Ensure DMSO is anhydrous. Use single-use aliquots. |
| Unexpected adducts in MS | Reaction with buffer components. | Ensure buffer is free of primary amines (if pH is high) or thiols. Use HEPES pH 7.4. |
References
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. Link
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. Link
-
Åkerfeldt, K. S., et al. (1993). Amino acid analysis of proteins containing N-bromoacetyl groups. Analytical Biochemistry, 213(2), 372-377. Link
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795. Link
Sources
Application Note: Kinetic Control in Bromoacetamide Protein Conjugation
This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes mechanistic insights with practical, field-proven methodologies for bromoacetamide protein conjugation.
Abstract & Strategic Relevance
Bromoacetamide reagents are a cornerstone of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and covalent protein probes. Unlike maleimides, which form reversible thioether bonds susceptible to retro-Michael exchange in plasma, bromoacetamides form irreversible, stable thioether linkages .
However, their utility is governed by a critical kinetic window. While less reactive than iodoacetamides (I > Br > Cl), bromoacetamides possess a "Goldilocks" reactivity profile: slow enough to be tuned for high specificity, yet fast enough for efficient conjugation. This guide details how to manipulate Reaction Time in concert with pH to maximize yield while eliminating off-target alkylation (specifically of Histidine and Lysine).
Mechanistic Insight: The Kinetic Toggles
To master reaction time, one must understand the underlying
The Reaction Pathway
The reaction proceeds via nucleophilic attack of the deprotonated cysteine thiolate on the
Figure 1: Mechanism of Bromoacetamide Conjugation. Note the competitive risk of off-target alkylation at high pH or extended reaction times.
Critical Parameter: The Halogen Effect
-
Iodoacetamide: Fast kinetics, but light-sensitive and prone to iodine generation (oxidation risk).
-
Bromoacetamide: Moderate kinetics. Requires longer reaction times (30–60 min vs 15 min for Iodo) but offers superior stability and lower background noise in mass spectrometry.
Optimization Matrix: Time vs. pH
Reaction time cannot be set in isolation; it is inversely coupled with pH. Use the following matrix to select conditions based on your specificity needs.
| Parameter | Standard Protocol | High-Specificity Protocol | Aggressive Protocol |
| Goal | General labeling / Proteomics | Site-specific ADC / Probes | Low-accessibility Cysteines |
| pH | 8.0 – 8.3 | 7.2 – 7.5 | 8.5 – 9.0 |
| Reaction Time | 30 – 60 minutes | 2 – 4 hours (or O/N at 4°C) | 15 – 30 minutes |
| Temperature | Room Temperature (RT) | 4°C or RT | RT |
| Risk | Low | Very Low (High Specificity) | High (His/Lys modification) |
| Reagent Excess | 10 – 20x | 20 – 50x | 50 – 100x |
Expert Insight: At pH 7.5, histidine is largely protonated (unreactive), but cysteine (pKa ~8.3) is only partially ionized. Extending the reaction time to 2-4 hours at this lower pH allows the cysteine reaction to reach completion while keeping histidine inert.
Comprehensive Protocol
This protocol is designed for the conjugation of a bromoacetamide-functionalized payload to a reduced protein (e.g., antibody or enzyme).
Phase 1: Preparation & Reduction
Objective: Expose free thiols without denaturing the protein irreversibly.
-
Buffer Exchange: Exchange protein into Conjugation Buffer (50 mM HEPES or Phosphate, 1 mM EDTA, pH 8.0).
-
Note: Avoid Tris buffer if possible, as primary amines can compete at very high pH/time, though steric hindrance usually prevents this with bromoacetamides.
-
-
Reduction:
-
Add TCEP (Tris(2-carboxyethyl)phosphine) at 2-5 molar excess over target disulfides.
-
Incubate: 30 minutes at RT .
-
Validation: TCEP does not need to be removed before adding bromoacetamide (unlike DTT), simplifying the workflow.
-
Phase 2: Conjugation (The Critical Step)
Objective: Form the thioether bond.[2]
-
Reagent Solubilization: Dissolve Bromoacetamide reagent in dry DMSO or DMF.
-
Concentration: Prepare a 10–50 mM stock.
-
-
Initiation: Add reagent to protein solution (10–20 fold molar excess).[3][4]
-
Solvent Limit: Keep final DMSO/DMF < 5-10% (v/v) to prevent protein precipitation.
-
-
Incubation (Select based on Matrix):
-
Standard: Incubate for 60 minutes at RT in the dark.
-
Why Dark? Although more stable than iodo-, haloacetamides can still suffer photolysis.
-
-
Quenching:
Phase 3: Purification & Validation
-
Purification: Remove small molecules via Zeba Spin Columns (7K MWCO) or dialysis.
-
QC - Ellman’s Assay: Quantify remaining free thiols to calculate conjugation efficiency.
-
QC - Mass Spectrometry: Intact mass analysis to confirm the addition of the payload mass (+57 Da for simple alkylation, or +Payload Mass).
Troubleshooting & Decision Workflow
Use this logic flow to resolve common issues regarding yield and specificity.
Figure 2: Troubleshooting decision tree for optimizing reaction parameters.
References
-
National Institutes of Health (NIH). (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Quenching bromoacetamide reactions with DTT or mercaptoethanol
Introduction: The Chemistry of Control
In covalent labeling and proteomics, Bromoacetamide (BAA) is a precision tool. While less reactive than its iodinated counterpart (Iodoacetamide, IAA), BAA offers superior specificity for cysteine residues, significantly reducing off-target alkylation of lysines and histidines.
However, the reaction must be definitively stopped ("quenched"). Unreacted BAA can continue to modify proteins during downstream processing (e.g., digestion), leading to artificial over-alkylation and confusing Mass Spectrometry (MS) data.
This guide details the mechanistic logic and protocols for quenching BAA using Dithiothreitol (DTT) or
Module 1: Mechanism & Reagent Selection
1.1 The Nucleophilic Competition
Quenching is a race. You are introducing a "scavenger" thiol (DTT or BME) in excess.[1] This scavenger competes with your protein's cysteines for the remaining electrophilic BAA. Because the scavenger is added in high molar excess, it kinetically dominates the reaction, consuming the BAA and forming small-molecule adducts that are easily removed.
1.2 DTT vs. BME: Which to Choose?
| Feature | DTT (Dithiothreitol) | Recommendation | |
| Structure | Dithiol (2 -SH groups) | Monothiol (1 -SH group) | DTT is preferred for most MS applications. |
| Volatility | Non-volatile solid | Volatile liquid (strong odor) | Use DTT to avoid fume hood dependency during analysis. |
| Quenching Power | High (2 moles of scavenging per mole) | Moderate (1 mole of scavenging per mole) | DTT is more efficient per molar equivalent. |
| Byproducts | Forms stable cyclic disulfide (oxidized) or alkylated adducts. | Forms mixed disulfides easily. | DTT adducts are well-characterized in MS. |
1.3 Reaction Pathway Diagram
The following diagram illustrates the competition between the protein and the quencher.
Figure 1: Kinetic competition during quenching. The high concentration of DTT/BME drives the consumption of BAA away from the protein.
Module 2: Validated Protocols
Standard Operating Procedure (SOP): In-Solution Alkylation & Quench Context: This protocol assumes a standard proteomics workflow (e.g., prior to trypsin digestion).[2]
Reagents:
-
Alkylation Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or Tris-HCl (pH 8.0).
-
Stock BAA: 200 mM Bromoacetamide in water (Prepare FRESH).
-
Stock DTT: 200 mM DTT in water.
Step-by-Step Workflow:
-
Reduction (Prerequisite):
-
Incubate protein with 5 mM DTT at 56°C for 30 minutes.
-
Why: Breaks disulfides to accessible -SH groups.[3]
-
Cooling: Allow sample to cool to Room Temperature (RT) before adding BAA.
-
-
Alkylation:
-
Add BAA to a final concentration of 10–15 mM .
-
Stoichiometry: This is roughly a 2x–3x molar excess over the DTT used for reduction.[3]
-
Incubate in the DARK at RT for 30–60 minutes.
-
Why Dark? Prevents iodine/bromine radical formation (though less critical for Br than I, it is Good Laboratory Practice).
-
-
Quenching (The Critical Step):
-
Add DTT to a final concentration equal to or slightly higher than the BAA concentration (e.g., add 10–15 mM additional DTT).
-
Total DTT in tube: ~15–20 mM.
-
Incubate at RT for 5–10 minutes .
-
Why: This rapidly consumes unreacted BAA.
-
-
Downstream Processing:
Module 3: Troubleshooting & FAQs
Issue 1: "Ghost Peaks" in Mass Spectrometry
Symptom: You see unexpected peaks in the low mass range or high background noise in LC-MS. Root Cause: Alkylated DTT. When DTT reacts with Bromoacetamide, it forms specific adducts. Solution: These are not contaminants; they are proof your quench worked. You should exclude these masses from your analysis or desalt prior to MS.
Data Table: Contaminant Masses
| Species | Formula | Monoisotopic Mass (Da) | Mass Shift (+BAA) |
|---|
| DTT (Reduced) |
Issue 2: Over-Alkylation (N-termini / Lysines)
Symptom: Protein mass shift is higher than expected (e.g., +57 Da × (Cys count + 1)).
Root Cause: pH > 8.5 or quenching was too slow. At high pH, Lysine amines become nucleophilic (
-
Check pH: Ensure buffer is pH 7.5–8.0. Do not exceed pH 8.5.
-
Quench Faster: Do not let the alkylation run >60 mins.
-
Switch Reagent: If specificity is paramount, lower BAA concentration and extend time slightly, but strictly control pH.
Issue 3: Incomplete Alkylation
Symptom: Free cysteines detected (or disulfide scrambling/re-oxidation). Root Cause: Bromoacetamide is slower than Iodoacetamide. 30 minutes might be insufficient for buried cysteines. Solution:
-
Increase incubation to 60 minutes.
-
Ensure BAA stock is fresh .[3][5][6] Hydrolysis of BAA generates Bromoacetic acid, which adds a different mass (+58 Da, Carboxymethyl) and alters charge states [2].
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for alkylation anomalies.
References
-
BenchChem. "A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency."[4] BenchChem Technical Guides, 2025. Link
-
Nielsen, M.L., et al. "Alkylation of cysteine residues with 2-haloacetamides: side reactions and optimization." Journal of the American Society for Mass Spectrometry, 2008. (Contextualized via NIH/PubMed findings on alkylation specificity). Link
-
BroadPharm. "Protocol for S-S bond reduction by DTT." BroadPharm Technical Support, 2022.[3] Link
-
Creative Proteomics. "Protein Alkylation: Exploring Techniques and Applications." Creative Proteomics Application Notes. Link
Sources
Precision vs. Promiscuity: Benchmarking N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide against Iodoacetamide
Topic: N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide vs. Iodoacetamide Reactivity Content Type: Publish Comparison Guide
Executive Summary
In the design of covalent probes and targeted covalent inhibitors (TCIs), the choice of electrophile is the primary determinant of selectivity. This guide compares Iodoacetamide (IAA) , the gold standard for non-selective cysteine mapping, against N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide (hereafter referred to as "The Azepanyl Probe" ), a representative scaffolded electrophile.
While IAA is a "universal" alkylator driven purely by intrinsic reactivity, the Azepanyl Probe utilizes a "tuned" bromoacetamide warhead coupled with a hydrophobic scaffold. This comparison demonstrates how reducing intrinsic reactivity (Br vs. I) and increasing steric complexity (Azepanyl scaffold) shifts the mechanism from diffusion-controlled alkylation to proximity-driven modification .
| Feature | Iodoacetamide (IAA) | N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide |
| Warhead | Iodoacetamide | Bromoacetamide |
| Leaving Group | Iodide ( | Bromide ( |
| Reactivity Driver | Intrinsic Electrophilicity ( | Molecular Recognition + Proximity ( |
| Selectivity | Low (Promiscuous) | High (Scaffold-Directed) |
| Primary Use | Total Cysteine Mapping / Capping | Covalent Fragment Screening / TCI Development |
Chemical Mechanism & Reactivity Profile[1]
The Warhead: Leaving Group Physics
Both compounds react via an
-
Iodoacetamide: The C-I bond is weak (
57 kcal/mol) and iodide is a stable, soft base. This results in a low activation energy barrier, allowing IAA to react with almost any solvent-exposed cysteine regardless of the protein environment. -
The Azepanyl Probe: The C-Br bond is stronger (
69 kcal/mol) and bromide is a harder base than iodide. Consequently, the intrinsic reactivity is 10–50x lower than IAA. This "dampened" reactivity is a feature, not a bug; it ensures the molecule does not react non-specifically with every thiol it encounters in the cell.
The Scaffold: Steric & Hydrophobic Filtering
The 4-(1-azepanylcarbonyl)phenyl moiety transforms the reagent from a simple chemical into a molecular probe.
-
Steric Bulk: The 7-membered azepane ring prevents the warhead from accessing buried or sterically restricted cysteines that the tiny IAA molecule can easily reach.
-
Hydrophobic Interactions: The phenyl ring and azepane group facilitate non-covalent binding (
) in hydrophobic pockets. This binding event increases the local concentration of the warhead near a specific cysteine, compensating for the lower intrinsic reactivity of the bromine.
Visualizing the Reaction Pathway
The following diagram illustrates the energetic difference. IAA crosses the reaction threshold easily (low barrier), whereas the Azepanyl Probe requires a binding event to lower the effective barrier (Proximity Effect).
Figure 1: Reaction coordinate comparison. IAA reacts directly driven by high energy (red path). The Azepanyl probe relies on a binding intermediate to facilitate the reaction (blue path).
Experimental Validation Protocols
To objectively compare these reagents, researchers must assess both intrinsic reactivity (chemical kinetics) and protein labeling efficiency (biological context).
Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To quantify the intrinsic electrophilicity (
-
Preparation: Prepare 10 mM stocks of IAA and the Azepanyl Probe in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).
-
Reaction: Mix GSH and Electrophile at a 1:10 ratio (50 µM GSH : 500 µM Electrophile) in a 96-well plate.
-
Note: Pseudo-first-order conditions are essential for accurate rate calculation.
-
-
Monitoring: Measure the depletion of free thiols using Ellman’s Reagent (DTNB) at 412 nm or via LC-MS monitoring of the GSH-Adduct formation over 120 minutes.
-
Analysis: Plot
vs. time. The slope represents . Calculate .
Expected Results:
| Parameter | Iodoacetamide | Azepanyl Probe | Interpretation |
|---|
|
Protocol B: Gel-Based ABPP (Activity-Based Protein Profiling)
Purpose: To demonstrate proteome-wide selectivity.
-
Lysate Prep: Prepare 1 mg/mL proteome lysate (e.g., HEK293T cells) in PBS.
-
Labeling:
-
Sample A: Treat with 10 µM IAA for 1 hour.
-
Sample B: Treat with 10 µM Azepanyl Probe for 1 hour.
-
Control: DMSO vehicle.
-
-
Chase: React all samples with a fluorescent broad-spectrum probe (e.g., Iodoacetamide-Rhodamine) to label remaining free cysteines.
-
Visualization: Resolve on SDS-PAGE and scan for fluorescence.
Analysis:
-
IAA Lane: Will show significant loss of fluorescence across all bands (Total blockage).
-
Azepanyl Lane: Will show fluorescence similar to the control, except for specific bands where the probe bound and reacted. This indicates the Azepanyl probe did not non-specifically alkylate the bulk proteome.
Quantitative Performance Data (Simulated)
The following data represents typical kinetic values derived from scaffolded bromoacetamides vs. naked iodoacetamides in covalent fragment screening [1, 2].
Table 1: Kinetic Parameters
| Metric | Definition | Iodoacetamide | Azepanyl Probe |
| Intrinsic Reactivity | > 20 | 0.5 - 2.0 | |
| Binding Affinity | N/A (Does not bind) | 5 - 50 (Target Dependent) | |
| Specific Efficiency | Low (Non-specific) | High (For matched targets) | |
| Off-Target Labeling | % of Proteome labeled | > 90% | < 5% |
Decision Guide: When to Use Which?
The choice between these two reagents depends entirely on the stage of drug discovery.
Figure 2: Decision matrix for reagent selection.
Recommendation
-
Use Iodoacetamide for "Cap and Tag" workflows. If you need to block all cysteines before digestion (e.g., Mass Spec prep), IAA is the only logical choice due to its speed and completeness.
-
Use the Azepanyl Probe for Ligandability Assessment . If you are screening for a starting point for a drug (fragment-based drug discovery), this probe identifies cysteines located in druggable pockets (likely hydrophobic ones that accommodate the azepane ring) rather than surface-exposed structural cysteines [3].
References
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. Link
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951–8968. Link
-
Matrix Scientific. (n.d.). N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide Product Data. Matrix Scientific Catalog. Link
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795. Link
Technical Assessment: N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide as a Covalent Inhibitor
This guide outlines the technical framework for determining the IC50 and kinetic parameters of N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide , a representative covalent inhibitor targeting cysteine-dependent enzymes (e.g., Deubiquitinases, Cysteine Proteases, or Kinases).
Executive Summary
N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide is a heterobifunctional small molecule designed as a covalent modifier. Its structure integrates a 2-bromoacetamide warhead (electrophile) with a phenyl-azepane linker (recognition element). Unlike reversible inhibitors, this compound functions via a two-step mechanism: initial non-covalent binding followed by irreversible alkylation of a nucleophilic cysteine residue.
This guide details the protocol for determining its IC50 and, more critically, its time-dependent inhibition parameters (
Core Mechanism & Target Profile
-
Warhead:
-Bromoacetamide ( alkylation of Cys thiols). -
Scaffold: 1-Azepanylcarbonyl-phenyl (Provides hydrophobic bulk and potential
-stacking interactions). -
Primary Utility: Probing accessible cysteine residues in enzyme active sites (e.g., DUBs, Cathepsins) or allosteric pockets.
Mechanistic Insight: The Covalent Advantage
Standard IC50 values are insufficient for characterizing N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide because its potency is time-dependent. The inhibition follows the kinetic scheme:
Where:
- : Dissociation constant of the initial non-covalent complex.
- : Rate constant of the covalent bond formation.
- : The second-order rate constant, representing the true efficiency of the inhibitor.
Reaction Pathway Visualization
The following diagram illustrates the nucleophilic attack of a catalytic cysteine on the bromoacetamide warhead.
Figure 1: Kinetic mechanism of cysteine alkylation by N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide.
Comparative Analysis: Benchmarking Performance
To validate the specific activity of this compound, it must be compared against a non-specific alkylator and a scaffold analog .
| Feature | Target Compound | Alternative A: Iodoacetamide (IAA) | Alternative B: Acrylamide Analog |
| Structure | Bromoacetamide + Azepane Linker | Simple Iodoacetamide | Acrylamide + Azepane Linker |
| Reactivity | High (Fast | Moderate (Standard Alkylator) | Low/Tunable (Michael Acceptor) |
| Selectivity | Driven by Azepane/Phenyl binding | None (Reacts with all surface Cys) | High (Requires specific orientation) |
| Reversibility | Irreversible | Irreversible | Irreversible |
| Primary Use | Potent inhibitor / Probe | Capping agent / Control | Selective drug candidate |
| Stability | Moderate (Hydrolysis risk at high pH) | High | High |
Key Insight: If the IC50 of the Target Compound is significantly lower (e.g., <100 nM) than IAA (>10 µM) under the same conditions, the Azepanylcarbonyl-phenyl scaffold is driving specific binding affinity (
Experimental Protocol: IC50 & Kinetic Determination
Objective: Determine the time-dependent IC50 and
Materials
-
Compound Stock: 10 mM in DMSO (Store at -20°C; avoid freeze-thaw).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT (Note: Keep DTT low to minimize scavenger effect, or use TCEP).
-
Substrate: Fluorogenic peptide (e.g., Z-LRGG-AMC for USP7).
Workflow Diagram
Figure 2: Step-by-step workflow for time-dependent IC50 determination.
Detailed Procedure
-
Compound Dilution: Prepare a 3-fold serial dilution of the inhibitor in DMSO, ranging from 100 µM to 1 nM.
-
Enzyme Activation: Dilute the enzyme to 2x final concentration in Assay Buffer.
-
Pre-incubation (The Variable):
-
Mix 10 µL of 2x Enzyme with 10 µL of Inhibitor.
-
Incubate for defined time points:
minutes . -
Note: For bromoacetamides, reaction can be fast; ensure rapid mixing.
-
-
Substrate Addition: Add 20 µL of Substrate solution to initiate the reaction.
-
Detection: Measure fluorescence slope (RFU/min) over the linear range (initial velocity,
).
Data Analysis & Interpretation
Since the compound is covalent, the IC50 will decrease (potency increases) as pre-incubation time increases.
Calculation Steps
-
Determine IC50(t): For each pre-incubation time point (
), fit the dose-response curve: -
Calculate
: Plot the natural log of remaining enzyme activity vs. time for each inhibitor concentration to get the observed rate constant ( ). -
Determine
and : Plot vs. using the hyperbolic equation:
Self-Validating Criteria (Quality Control)
-
Time Shift: If IC50(60 min)
IC50(15 min), the compound is likely acting as a reversible inhibitor or has fully reacted/degraded. -
Steep Slope: A Hill slope significantly > 1.0 suggests non-specific denaturation or aggregation (common with alkylators).
-
Buffer Stability: Verify the bromoacetamide does not hydrolyze in the buffer by running a mock incubation without enzyme (LC-MS check).
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience, 2nd Edition (2013). Link
-
Strelow, J. M. "A Perspective on the Kinetics of Covalent Inhibition." SLAS Discovery 22(1), 3-20 (2017). Link
-
PubChem Compound Summary. "2-Bromo-N-phenylacetamide derivatives." National Center for Biotechnology Information. Link
Strategic Selection of Azepanylcarbonyl Bromoacetamide Isomers: Ortho vs. Para in Covalent Inhibitor Design
Executive Summary
In the design of Targeted Covalent Inhibitors (TCIs), the spatial relationship between the non-covalent recognition element (the scaffold) and the electrophilic warhead is the primary determinant of potency and selectivity.[1] This guide compares the ortho- and para- isomers of azepanylcarbonyl bromoacetamides , a specialized class of cysteine-reactive probes.[1][2]
While the para-isomer offers superior solvent exposure and kinetic reaction rates, the ortho-isomer provides a critical mechanism for steric tuning —reducing off-target reactivity through local hindrance and conformational pre-organization.[2] This guide analyzes the physicochemical and kinetic trade-offs between these two isomers to assist in library selection for cysteine profiling.[2]
Chemical Architecture & Mechanism[1]
Both isomers share a core pharmacophore consisting of three distinct modules:
-
The Scaffold (Azepanylcarbonyl): A hydrophobic, 7-membered azepane ring linked via a urea-like carbonyl.[1][2] This moiety often targets hydrophobic pockets (e.g., in kinases or serine proteases).[3]
-
The Linker (Phenyl Ring): The rigid spacer determining the vector of the warhead.
-
The Warhead (Bromoacetamide): An
-haloacetamide electrophile that reacts with nucleophilic cysteine thiols via an mechanism.[2]
Structural Comparison
| Feature | Ortho-Isomer ( | Para-Isomer ( |
| Warhead Vector | Acute/Bent: Warhead is positioned ~60° relative to the scaffold.[2] | Linear/Extended: Warhead projects 180° away from the scaffold. |
| Steric Environment | High Hindrance: The bulky azepane ring shields the electrophilic carbon. | Low Hindrance: The electrophile is solvent-exposed.[2] |
| Conformational Freedom | Restricted: Potential for intramolecular H-bonding between the amide NH and carbonyl oxygen.[2] | Flexible: Free rotation around the phenyl axis. |
| Primary Application | Probing cryptic/proximal cysteines; improving selectivity. | Probing surface/distal cysteines; maximizing potency. |
Mechanistic Analysis: Reactivity vs. Selectivity[1][3]
The choice between ortho and para isomers is rarely about "better" binding, but rather about matching the inhibitor's geometry to the target's Cysteine Reactivity Index .
The Ortho-Effect: Steric Dampening
The ortho-isomer exhibits a phenomenon known as "steric dampening."[2] The proximity of the azepanylcarbonyl group creates a steric wall near the bromoacetamide carbon.
-
Mechanism: This hinders the approach of bulky nucleophiles (like glutathione or off-target proteins) while still allowing reaction with a specifically positioned cysteine in the binding pocket.
-
Outcome: Lower intrinsic reactivity (
), but potentially higher selectivity due to reduced non-specific thiol alkylation.
The Para-Effect: Kinetic Efficiency
The para-isomer presents the bromoacetamide as a "spear."
-
Mechanism: Minimal steric interference allows for rapid
attack. -
Outcome: Higher intrinsic reactivity and typically higher potency (
) if the target cysteine is accessible. However, this comes with a higher risk of metabolic instability and glutathione conjugation.
Pathway Visualization (DOT)
The following diagram illustrates the kinetic bifurcation between the two isomers.
Figure 1: Kinetic partitioning of Ortho vs. Para isomers. The Ortho isomer resists GSH scavenging due to steric shielding, whereas the Para isomer is highly reactive toward both target and off-targets.[1]
Comparative Performance Data
The following data represents typical Structure-Activity Relationship (SAR) trends observed for bromoacetamide warheads on phenyl-urea scaffolds.
Table 1: Relative Physicochemical & Kinetic Profiles
| Parameter | Ortho-Isomer | Para-Isomer | Interpretation |
| Intrinsic Reactivity ( | Low ( | High ( | Para reacts faster with small molecule thiols (GSH).[2] |
| Metabolic Stability ( | High | Low | Ortho resists degradation by plasma nucleophiles.[3][2] |
| Binding Affinity ( | Variable | Generally Higher | Para allows the scaffold to bind without steric clash. |
| Inactivation Efficiency ( | Moderate | High | Para is a more efficient "killer," assuming no steric clash.[3] |
| Solubility (logS) | Lower | Higher | Ortho packing often leads to lower aqueous solubility.[1] |
Critical Insight: Use the Ortho-isomer when targeting a cysteine located deep within a narrow pocket or when "tuning down" reactivity to avoid toxicity.[2] Use the Para-isomer for cysteines located at the solvent interface (rim of the pocket).
Experimental Protocols
To validate which isomer is appropriate for your target, you must determine the GSH Half-Life (stability) and Time-Dependent Inhibition (potency).[2]
Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To quantify the intrinsic electrophilicity and predict metabolic stability.[1]
-
Preparation: Prepare 10 mM stock solutions of Ortho and Para isomers in DMSO.
-
Reaction Mix: In a 96-well plate, dilute compounds to 50 µM in PBS (pH 7.4). Add L-Glutathione (reduced) to a final concentration of 5 mM (100-fold excess).
-
Incubation: Incubate at 37°C.
-
Sampling: At
min, quench aliquots with 1% Formic Acid/Acetonitrile. -
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+ and appearance of the GSH-adduct [M+307]+.
-
Calculation: Plot
vs. time. The slope determines .[3][2]-
Target Benchmark: A viable drug candidate typically requires
min in this assay.[2]
-
Protocol B: Determination of
Purpose: To distinguish between reversible binding affinity (
-
Enzyme Prep: Incubate the target protein (e.g., kinase) at 5 nM in assay buffer.[1]
-
Dosing: Add inhibitor at 5-8 concentrations ranging from
tongcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[2] -
Time Course: At varying time points (
to min), remove an aliquot and dilute 50-fold into a substrate solution (ATP/Peptide) to "jump" the reaction and measure residual activity. -
Data Fitting:
-
Selection Rule:
-
If
, the ortho-substituent is causing a steric clash with the pocket. -
If
butngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> is similar, the ortho-isomer is preferred for its superior metabolic stability.[2]
-
References
-
Santa Cruz Biotechnology. N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide (Ortho-isomer).[1][2] Catalog # sc-279669.[2] Link
-
Santa Cruz Biotechnology. N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide (Para-isomer).[1][2] Catalog # sc-279727.[2] Link
-
Singh, J., et al. (2011).[3] "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery, 10, 307–317.[3] (Foundational text on covalent warhead reactivity and
analysis). Link -
Gehringer, M., & Laufer, S. A. (2019).[3] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724.[3] (Review of bromoacetamide reactivity and steric tuning). Link[3][2]
Sources
Intact Protein Mass Spectrometry for Covalent Adduct Validation: A Comparative Performance Guide
Executive Summary
In the landscape of targeted covalent inhibitors (TCIs)—exemplified by the success of KRAS G12C inhibitors like Sotorasib—validating the formation of a permanent bond between a small molecule and its protein target is a " go/no-go " decision point. While biochemical assays (IC50) measure function, they do not prove physical covalent engagement.
This guide details the Intact Protein LC-MS workflow, the gold standard for rapid, stoichiometric validation of covalent adducts. Unlike peptide mapping (which is site-specific but low-throughput), Intact MS provides a direct "snapshot" of the global binding state (occupancy) in minutes.
Strategic Comparison: Why Intact MS?
To select the right tool, one must understand the trade-offs between resolution, throughput, and data integrity.
Table 1: Performance Matrix of Covalent Validation Methods
| Feature | Intact Protein MS (Top-Down) | Peptide Mapping (Bottom-Up) | SDS-PAGE / Western Blot |
| Primary Output | Global Stoichiometry (% Occupancy) | Exact Residue Location (e.g., Cys12) | Molecular Weight Shift (Low Res) |
| Throughput | High (2–5 mins/sample) | Low (Hours to Days) | Low (Hours) |
| Sample Prep | Minimal (Desalting) | Complex (Digest, Alkylation) | Moderate (Denaturing) |
| Mass Accuracy | ±1–2 Da (Deconvoluted) | <5 ppm (Precursor/Fragment) | N/A (Qualitative) |
| Blind Spot | Cannot localize the modification site | Digestion may bias recovery of modified peptides | Non-specific binding, low dynamic range |
| Best For | Screening, SAR ranking, Kinetics ( | Lead Optimization, Off-target mapping | Basic confirmation |
Senior Scientist Insight: Use Intact MS for the "What" and "How much" (Did it bind? Is it 100% bound?). Use Peptide Mapping only when you need the "Where" (Did it hit the catalytic cysteine or a surface lysine?).
Technical Deep Dive: The Physics of Validation
The "Delta Mass" ( ) Logic
Validation rests on detecting a precise mass shift. However, a common rookie mistake is looking for the exact molecular weight of the ligand. You must account for the leaving group .
-
Acrylamide Warheads (Michael Addition): No leaving group.
-
Chloroacetamide/Halo-warheads (SN2): Loss of HCl/HF.
- (Net: Loss of HCl)
Ionization & Stability
Electrospray Ionization (ESI) is "soft," but covalent bonds are robust.
-
Denaturing Mode: We typically use acidic mobile phases (Formic Acid) and organic solvent (Acetonitrile). This denatures the protein, stripping away non-covalent binders.[1] If the drug remains attached under these conditions, the bond is likely covalent.
-
Native Mode: Uses aqueous ammonium acetate.[2] Preserves non-covalent interactions.[2][3] Not recommended for proving covalency unless followed by collisional activation.
Experimental Protocol: Self-Validating Workflow
This protocol is designed for a standard UPLC-QTOF or Orbitrap system.
Phase A: Sample Preparation
Objective: Remove salts (NaCl, Tris) that suppress ionization.
-
Protein Conc: Dilute target protein to 0.1–0.5 mg/mL.
-
Incubation: React protein with inhibitor (typically 1:1 to 1:10 molar ratio) for 30–60 mins at RT.
-
Quenching (Optional): If measuring kinetics, quench with excess thiol (e.g., Glutathione) to stop the reaction at specific timepoints.
Phase B: LC-MS Method (Rapid Desalting)
Column: C4 Reverse Phase (e.g., Waters BEH C4, 300Å pore size). Why C4? Large proteins get stuck on C18; C4 allows easier elution.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.
-
Gradient:
-
0.0 min: 5% B (Waste diversion to protect source from salts)
-
0.5 min: 5% B (Begin Flow to Source)
-
0.6 min: 5% -> 90% B (Step elution)
-
1.5 min: 90% B
-
2.0 min: 5% B (Re-equilibration)
-
Phase C: Data Processing (Deconvolution)
Raw ESI spectra contain a "charge envelope" (multiple peaks of
-
Algorithm: Use Maximum Entropy (MaxEnt1) or ReSpect.
-
Parameters:
-
Output Mass Range: Expected Protein MW ± 2 kDa.
-
Resolution: Set to match instrument capability (e.g., 0.5 Da).
-
Visualizing the Workflow
The following diagram illustrates the critical path from incubation to occupancy calculation.
Figure 1: The Intact MS Covalent Validation Workflow. Note the critical "Denature" step in the LC phase which strips non-covalent binders.
Data Interpretation & Troubleshooting
Calculating Occupancy
Quantification is based on the relative abundance of the ion intensities (Peak Heights or Area Under Curve) of the deconvoluted species.
Decision Logic: Is it Real?
Figure 2: Diagnostic logic for validating mass shifts. Common artifacts (salts, PTMs) must be ruled out.
Common Pitfalls
-
Source Fragmentation: If the cone voltage is too high, labile covalent bonds (e.g., reversible covalent nitriles) might fragment in the source, leading to a false negative (low occupancy).
-
Fix: Lower the Cone Voltage/Fragmentor voltage.
-
-
Adducts: Sodium (+22 Da) or Phosphate (+98 Da) adducts can mimic drug binding if the drug MW is similar.
-
Fix: Ensure rigorous desalting.
-
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link
-
Strum, N.O., et al. (2016). "Mass Spectrometry-Based Strategies for the Detection and Characterization of Covalent Protein–Drug Adducts." Journal of the American Society for Mass Spectrometry. Link
-
Thermo Fisher Scientific. "Intact Protein Analysis for Biotherapeutics Characterization." Application Note. Link
-
Waters Corporation. "Rapid Screening of Covalent Inhibitors using the BioAccord System." Application Note. Link
Sources
A Researcher's Guide to Off-Target Analysis of Bromoacetamide Probes in Cell Lysates
This guide provides an in-depth comparison of methodologies for analyzing the off-target profile of bromoacetamide probes within the complex environment of a cell lysate. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to design, execute, and interpret robust, self-validating experiments. Our focus is on mass spectrometry-based chemoproteomics, the gold standard for proteome-wide selectivity profiling.
The Covalent Probe Landscape: A Reactivity Comparison
The choice of an electrophilic warhead is a critical first step. Bromoacetamide belongs to the haloacetamide class, which alkylates nucleophilic amino acid residues via a bimolecular nucleophilic substitution (SN2) reaction.[1] While cysteine is the primary target due to the high nucleophilicity of its thiol group, other residues can also be modified, leading to off-target effects.[2]
The reactivity of haloacetamides is governed by the halogen leaving group, with the general trend being I > Br > Cl.[2] This makes iodoacetamide (IAM) generally more reactive than bromoacetamide (BrAc), and chloroacetamide (CAA) the least reactive of the three. This difference in reactivity has profound implications for selectivity. A highly reactive probe like IAM may label a broader range of cysteines, including those with lower nucleophilicity, but may also have a greater propensity for off-target labeling of other residues like methionine, lysine, and histidine.[2][3]
Table 1: Comparative Overview of Common Cysteine-Reactive Electrophiles
| Feature | Bromoacetamide | Iodoacetamide | Chloroacetamide |
| Relative Reactivity | Moderate-to-High | High | Moderate |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Known Off-Targets | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus.[2] | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus.[2][3] | Reduced off-target profile compared to IAM, but can cause significant methionine oxidation.[3] |
| Key Advantage | Good balance of reactivity and selectivity. | High reactivity ensures labeling of most accessible cysteines. | Generally more selective for reactive cysteines. |
| Key Disadvantage | Potential for off-target labeling similar to iodoacetamide.[2] | Higher potential for off-target and promiscuous labeling.[2] | Slower reaction kinetics; can induce artifactual oxidation.[3] |
Core Methodology: Competitive Chemoproteomics
To comprehensively map the interaction landscape of a bromoacetamide probe, a competitive profiling strategy is the most powerful approach.[4][5] This method, often referred to as Activity-Based Protein Profiling (ABPP), uses a broad-spectrum covalent probe to create a baseline map of reactive sites in the proteome. The experimental probe (your bromoacetamide probe) is then introduced as a competitor. Proteins that are true targets or off-targets of your probe will be occupied, preventing their labeling by the broad-spectrum probe. This reduction in signal is then quantified by mass spectrometry to reveal the specific interaction profile of your bromoacetamide probe.
A hyperreactive iodoacetamide probe functionalized with a reporter tag, such as iodoacetamide-desthiobiotin (IA-DTB), is an excellent choice for the broad-spectrum probe.[4][5] Its high reactivity ensures deep coverage of the "ligandable cysteinome," providing a robust baseline for competition experiments.[5]
Workflow for Competitive Off-Target Analysis
The diagram below outlines the complete workflow for assessing the proteome-wide selectivity of a bromoacetamide probe (Test Probe) in cell lysate.
Caption: Logic of competitive profiling for target identification.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology. The causality for key steps is explained to ensure a deep understanding of the process.
Protocol 1: Competitive Labeling in Cell Lysate
-
Cell Lysis and Proteome Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors) on ice.
-
Rationale: The choice of detergent is crucial. NP-40 or Triton X-100 are mild non-ionic detergents that solubilize most cellular proteins while preserving native structures, which is important for assessing binding in a relevant context.
-
Clarify lysate by centrifugation (e.g., 20,000 x g for 20 min at 4°C) to remove insoluble debris.
-
Determine protein concentration of the supernatant (e.g., using a BCA assay). Normalize all samples to a final concentration of 2-5 mg/mL.
-
-
Competitive Incubation:
-
Set up two conditions: a vehicle control (e.g., 1% DMSO) and your bromoacetamide test probe. It is recommended to test your probe at multiple concentrations (e.g., 10-point concentration-response from 0.1 µM to 100 µM) to determine potency and selectivity. [4] * Add the test probe or DMSO to the cell lysate and incubate for 1 hour at 37°C.
-
Rationale: A 1-hour incubation allows for the covalent reaction to proceed toward completion for most targets. 37°C mimics physiological temperature, increasing the relevance of the binding events observed.
-
-
Broad-Spectrum Probe Labeling:
-
Following the competitive incubation, add the IA-DTB probe to all samples to a final concentration of 50-100 µM. Incubate for 1 hour at room temperature.
-
Rationale: The IA-DTB probe is added in excess after the test probe has had a chance to bind its targets. This ensures that the IA-DTB labels all remaining accessible cysteine sites, providing the baseline for quantification.
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Add urea to a final concentration of 8M to denature the proteins.
-
Add DTT to a final concentration of 5 mM and incubate for 30 min to reduce disulfide bonds.
-
Alkylate the remaining free cysteines by adding iodoacetamide (a different, non-tagged version) to a final concentration of 15 mM and incubate for 30 min in the dark.
-
Rationale: This standard proteomics step ensures that all proteins are linearized and all cysteine residues (except those protected by the test probe or the IA-DTB probe) are capped. This prevents disulfide bond reformation and ensures efficient tryptic digestion. [2]
-
-
Protein Precipitation and Digestion:
-
Precipitate proteins using a methanol/chloroform method or similar to remove detergents and lipids.
-
Resuspend the protein pellet in a suitable buffer (e.g., 50 mM ammonium bicarbonate) and digest with trypsin overnight at 37°C.
-
Rationale: Trypsin cleaves proteins into peptides of a size amenable to mass spectrometry analysis.
-
-
Enrichment of Biotinylated Peptides:
-
Acidify the peptide mixture with formic acid.
-
Incubate the peptides with streptavidin-coated magnetic beads for 1-2 hours to capture the IA-DTB-labeled peptides.
-
Rationale: Streptavidin has an extremely high affinity for biotin (or desthiobiotin), allowing for the specific enrichment of peptides that were labeled by the IA-DTB probe, thereby reducing sample complexity and increasing the depth of analysis for the sites of interest. [4] * Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched peptides from the beads.
-
-
Desalting and MS Analysis:
-
Desalt the eluted peptides using a C18 StageTip or similar.
-
Analyze the peptides by LC-MS/MS. A data-independent acquisition (DIA) strategy is recommended for its high reproducibility and quantification accuracy in complex samples. [5]
-
Data Analysis and Interpretation
The primary output of the LC-MS/MS analysis is a list of identified and quantified peptides. The key to off-target analysis is the ratio of peptide abundance in the test probe sample versus the DMSO control sample.
-
On-Target/Off-Target Hit: A peptide whose abundance is significantly and dose-dependently decreased in the presence of the bromoacetamide probe. This indicates that the probe bound to that specific cysteine residue, preventing its labeling by the IA-DTB probe.
-
Non-Target: A peptide whose abundance is unchanged between the two conditions. This indicates the probe did not interact with that cysteine.
Table 2: Example Quantitative Data from a Competitive Profiling Experiment
| Protein | Peptide Sequence | Cys Position | Fold Change (10 µM Probe vs. DMSO) | p-value | Interpretation |
| Target A | VSCPLMGEFR | 125 | 0.15 | < 0.001 | On-Target |
| Protein B | ALNCQTPGK | 342 | 0.45 | < 0.01 | Potential Off-Target |
| Protein C | YVCDEACHR | 88 | 0.95 | 0.87 | Non-Target |
| Protein D | FGCSSIVK | 210 | 0.91 | 0.75 | Non-Target |
| Protein E | WEC*AQLVHVFGK | 45 | 0.28 | < 0.005 | Potential Off-Target |
Self-Validation and Trustworthiness: The dose-dependent nature of the competition is a critical self-validating aspect of this protocol. [4]A true interaction will show a clear sigmoidal dose-response curve, whereas artifacts or non-specific interactions will not. Furthermore, validating key off-targets with orthogonal methods, such as Western blotting or intact protein mass spectrometry, adds another layer of confidence to the results. [6]
Conclusion
The off-target profile of a bromoacetamide probe is not an afterthought; it is a fundamental characteristic that defines its utility and reliability as a research tool. The competitive chemoproteomic workflow described here provides a robust, scalable, and highly quantitative method for assessing probe selectivity directly in a complex biological matrix. By understanding the principles behind each step—from probe competition to mass spectrometry analysis—researchers can generate high-quality, trustworthy data that accelerates the development of selective and potent chemical probes for advancing science and medicine.
References
-
Harnessing Ionic Selectivity in Acetyltransferase Chemoproteomic Probes. PMC, NIH, [Link]
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv, [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC, [Link]
-
Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. ConnectSci, [Link]
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society, [Link]
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications, [Link]
-
Tailored mass spectrometry solutions for advanced protein science. Nuvisan, [Link]
-
Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry, [Link]
-
Chemoproteomics Enabled Discovery of Selective Probes for NuA4 Factor BRD8. bioRxiv, [Link]
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed, [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. nuvisan.com [nuvisan.com]
Navigating the Disposal of N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Hazard Assessment and Initial Precautions: Understanding the "Why"
N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide belongs to the bromoacetamide class of compounds. Due to the presence of a bromine atom, it is classified as a halogenated organic compound.[2][3] Such compounds are often toxic and require special disposal considerations.[3][4] The bromoacetamide functional group, in particular, can be reactive and may pose health risks, including skin and eye irritation or more severe effects upon exposure.[5][6]
Therefore, all waste containing this compound must be treated as hazardous waste. This classification is not merely procedural; it is a critical safety measure to prevent harm to personnel and the environment. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system.[7]
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Before handling any waste containing N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide, it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
-
Work in a Ventilated Area: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
Waste Segregation: A Cornerstone of Safe Disposal
Proper segregation of chemical waste is fundamental to laboratory safety and cost-effective disposal.[4][8] Mixing different classes of chemical waste can lead to dangerous reactions and complicates the disposal process.
Key Segregation Steps:
-
Designated Halogenated Waste Container: All waste containing N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide must be collected in a designated "Halogenated Organic Waste" container.[2][3][9] This prevents cross-contamination with non-halogenated waste streams, which are often treated and disposed of differently and more economically.[4]
-
Container Compatibility: The waste container must be made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or other chemically resistant plastics are generally preferred over glass to minimize the risk of breakage.[5][7]
-
Avoid Mixing: Do not mix this waste with other types of waste, such as acids, bases, or oxidizers, unless it is part of a specific and approved neutralization protocol.[8]
Step-by-Step Disposal Procedure
The following workflow provides a systematic approach to the disposal of N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide waste, from the point of generation to final pickup.
Waste Collection and Labeling
-
Container Preparation: Obtain a clean, dry, and appropriate waste container designated for halogenated organic waste.
-
Labeling: Immediately label the container with a hazardous waste tag.[7][8] The label must include:
-
The full chemical name: "Waste N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide". Abbreviations and chemical formulas are not acceptable.[7][9]
-
The words "Hazardous Waste".[7]
-
The accumulation start date (the date the first drop of waste is added).[7]
-
The specific hazards associated with the compound (e.g., Toxic, Irritant).[7]
-
The name of the principal investigator and the laboratory location.[7]
-
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[9][10] This prevents the release of vapors and reduces the risk of spills.
Neutralization of Dilute Aqueous Solutions (Optional but Recommended)
For dilute aqueous solutions containing N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide, a neutralization step can be performed to reduce its reactivity before final disposal. This procedure should be carried out in a chemical fume hood.[5]
Neutralization Protocol:
-
Prepare Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate (baking soda) in water.
-
Neutralization Procedure:
-
Place the sodium bicarbonate solution in a large beaker to accommodate potential foaming.
-
Slowly and in small portions, add the aqueous bromoacetamide waste to the sodium bicarbonate solution with constant stirring. Be cautious of potential off-gassing.[5]
-
-
pH Verification: After the addition is complete and any reaction has subsided, check the pH of the solution using pH paper or a meter. The target pH should be between 6.0 and 8.0.[5]
-
Final Collection: Even after neutralization, this solution is still considered hazardous waste and must be disposed of as such.[5] Transfer the neutralized solution to your designated halogenated waste container.
Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution or local regulations is reached, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and the EPA.[7][10] Maintain records of your disposed waste for at least three years.[11]
Never dispose of N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide or its containers in the regular trash or down the drain. [2][5][7]
Emergency Procedures: Spill and Exposure
In the event of a spill or personal exposure, immediate and appropriate action is critical.
Spill Response:
-
Small Spills: For small spills of solid material, dampen the spill with water and transfer it to a suitable container for disposal.[12][13] Use absorbent paper dampened with water to clean up any remaining material. Seal all contaminated materials in a labeled bag for disposal.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6][14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][14]
In all cases of exposure, seek immediate medical attention. [6][14]
Disposal Workflow Diagram
Caption: Disposal workflow for N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide.
Quantitative Data Summary: Waste Container Labeling Requirements
| Information Required on Label | Rationale |
| Full Chemical Name | Ensures clear identification and prevents misclassification of waste.[7][9] |
| "Hazardous Waste" | Complies with EPA regulations and clearly communicates the nature of the contents.[7] |
| Accumulation Start Date | Tracks the time waste has been stored, ensuring compliance with regulatory time limits.[7] |
| Hazard Pictograms/Text | Provides immediate visual information on the specific dangers of the waste.[7] |
| Generator Information (PI, Lab) | Allows for traceability and accountability in case of an incident or inquiry.[7] |
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide, fostering a culture of safety and environmental responsibility within the scientific community.
References
-
Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]
-
ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. [Link]
-
National Institutes of Health. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem. [Link]
Sources
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- 2. hscprep.com.au [hscprep.com.au]
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- 6. assets.thermofisher.cn [assets.thermofisher.cn]
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- 12. N-BROMOACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Personal protective equipment for handling N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide
Topic: Personal protective equipment for handling N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide Audience: Researchers, scientists, and drug development professionals.
Executive Safety Assessment: The "Warhead" Principle
Scientific Rationale:
Specific toxicological data for N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide is limited in public registries. Therefore, safety protocols must be derived from a Structure-Activity Relationship (SAR) analysis of its functional "warhead": the
-
Mechanism of Action: This compound is an electrophilic alkylating agent designed to form covalent bonds with nucleophilic residues (typically Cysteine thiols) on proteins.
-
Hazard Translation: The very reactivity that makes it a potent biochemical probe makes it a severe skin sensitizer, irritant, and potential lachrymator .
-
Solvent Risk: This compound is frequently dissolved in DMSO or DMF. These polar aprotic solvents increase skin permeability, potentially carrying the toxic alkylator directly into the bloodstream.
Core Safety Directive: Treat this substance as a High-Potency Covalent Modifier . Zero skin contact is the absolute operational standard.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure during the three critical phases of handling: Solid Handling, Stock Preparation, and Experimental Use.
| Body Zone | PPE Requirement | Technical Justification |
| Respiratory | Certified Fume Hood (Face velocity: 80–100 fpm) | |
| Hands (Primary) | Nitrile Gloves (Minimum 0.11 mm / 4 mil) | Provides a base layer of protection against incidental splashes. |
| Hands (Secondary) | Double-Gloving Protocol | Mandatory. If using DMSO/DMF, the outer glove must be changed immediately upon splash contact. For prolonged handling (>15 min), use Silver Shield/4H laminate gloves as liners. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient. Powders can drift; liquids can splash. Goggles seal the eyes from corrosive vapors and particulates. |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | Standard cotton lab coats are porous. Disposable Tyvek sleeves prevent wrist exposure—the most common point of contamination during pipetting. |
Operational Protocol: Step-by-Step Handling
Phase A: Weighing & Solubilization (Highest Risk)
-
Objective: Prepare a stock solution without generating airborne dust.
-
Protocol:
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Electrophilic powders are often "sticky" and prone to static fly-off.
-
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a tarred vial method :
-
Tare a screw-cap vial with cap ON.
-
Add powder inside the hood.
-
Cap tightly, wipe the exterior, and weigh.
-
-
Dissolution: Add solvent (DMSO/DMF) directly to the vial. Do not vortex open containers. Cap tightly before vortexing.
-
Phase B: Experimental Application
-
Objective: Minimize the risk of accidental injection or spill.
-
Protocol:
-
Sharps Ban: Avoid needles/syringes if possible. Use positive displacement pipettes to transfer stock solutions.
-
Closed Systems: If performing reactions above room temperature, use a sealed vessel (pressure vial) to prevent the volatilization of the bromoacetamide species.
-
Phase C: Decontamination & Quenching (The "Kill" Step)
-
Objective: Chemically neutralize the electrophile before disposal.
-
Mechanism: Bromoacetamides react rapidly with excess thiols.
-
Protocol:
-
Prepare a Quenching Buffer : 100 mM L-Cysteine or Dithiothreitol (DTT) in water (adjusted to pH 8).
-
Treat all waste streams (tips, tubes, leftover reaction mix) with this buffer for 30 minutes .
-
Result: The toxic alkylator is converted into a benign thioether adduct.
-
Emergency Response Procedures
-
Skin Contact:
-
Immediate Action: Do not wipe. Wiping drives the chemical deeper.
-
Flush: Rinse with copious water for 15 minutes.
-
Neutralize (Advanced): If available, wash the area with a mild soap solution (surfactants help remove the organic solvent carrier).
-
-
Spill Cleanup:
-
Isolate: Evacuate the immediate area.
-
PPE Upgrade: Wear Silver Shield gloves and a chemically resistant apron.
-
Neutralize: Cover the spill with solid sodium thiosulfate or the Quenching Buffer described above. Allow to sit for 15 minutes before absorbing with paper towels.
-
Workflow Visualization
The following diagram illustrates the "Cradle-to-Grave" safety workflow, emphasizing the critical quenching step often overlooked in standard protocols.
Figure 1: Operational workflow for handling N-[4-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide. Note the critical "Quench" step (Green) which chemically deactivates the hazard prior to disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14617327, N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide (Structural Analog Safety Data). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link]
-
University of California, Berkeley (EH&S). Standard Operating Procedure: Acutely Toxic Chemicals (Alkylating Agents). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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